4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOAZRKFATJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative
The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group. The final step involves the coupling of the furan-2-carbonyl group to the piperazine ring, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole core can participate in hydrogen bonding and π-π interactions, respectively, enhancing the compound’s binding affinity to its targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity.
Comparison with Similar Compounds
a) 6-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- Structural difference : Fluorine at the 6-position instead of 4-position.
- Impact : Positional isomerism may alter electronic distribution and steric interactions. The 4-fluoro derivative’s electron-withdrawing effect near the thiazole sulfur could enhance reactivity compared to the 6-fluoro isomer .
- Data: Property 4-Fluoro Derivative 6-Fluoro Derivative Molecular Formula C₁₆H₁₄FN₃O₂S C₁₆H₁₄FN₃O₂S Molecular Weight 331.36 g/mol 331.36 g/mol CAS Number Not provided 897472-41-2 SMILES Fc1ccc2c(c1)sc(n2)N1CCN(CC1)C(=O)c1ccco1 Similar with fluorine position shift
b) 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Derivatives with Acetamide Linkers
- Example : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) .
- Structural difference : Acetamide linker replaces the direct benzothiazole-piperazine bond.
- Data : BZ-I exhibits a molecular ion peak at m/z 371 (M+H)⁺ and C=O IR stretching at 1606 cm⁻¹ .
Analogues with Varied Piperazine Substituents
a) 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (Compound 51)
- Structural difference: Pyrimidinone core replaces benzothiazole.
b) 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (Compound 52)
- Structural difference: Pyrazinone core with a single methyl group.
- Impact : Reduced aromaticity compared to benzothiazole, possibly diminishing intercalation efficiency but improving solubility .
Antimicrobial Benzothiazole-Piperazine Derivatives
evaluates aminoacetylenic benzothiazole derivatives (e.g., BZ5, BZ7) with cyclic amine substituents. Key findings:
- BZ5 (azepan-1-yl substituent): MIC = 15.62 µg/mL against S. aureus and C. albicans.
- BZ7 (2,6-dimethylpiperidinyl): MIC = 31.25 µg/mL against P. aeruginosa.
- Comparison : The 4-fluoro derivative’s furan-2-carbonyl-piperazine group may offer broader-spectrum activity due to enhanced hydrogen bonding, though direct antimicrobial data for this compound are unavailable in the evidence .
Halogen-Substituted Analogues
a) 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
b) 2-[2-Fluorophenyl]-1,3-oxazole-4-carbonitrile Derivatives
- Example : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile.
- Structural difference : Oxazole replaces benzothiazole, with dual fluorophenyl groups.
- Impact : Oxazole’s reduced aromaticity and the electron-deficient nitrile group may alter target selectivity .
Biological Activity
4-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves several key steps:
- Formation of the Piperazine Intermediate : Ethylenediamine is reacted with diethylene glycol in the presence of a catalyst to form the piperazine ring.
- Introduction of the Furan-2-carbonyl Group : The piperazine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions.
- Formation of the Benzothiazole Core : Finally, the intermediate undergoes cyclization to form the benzothiazole structure, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole primarily revolves around its interaction with specific molecular targets. The compound exhibits:
- Enzyme Inhibition : It can inhibit various enzymes, which is crucial for its pharmacological effects. The furan-2-carbonyl and piperazine moieties enhance binding affinity to target enzymes .
- Receptor Binding : The compound has shown potential in binding to receptors involved in several physiological processes, suggesting its use in drug design targeting specific diseases .
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:
- Cytotoxicity Studies : Analogues of benzothiazole derivatives have been tested against various cancer cell lines (e.g., A-431 and HT29), showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 13 | A-431 | <10 | Bcl-2 inhibition |
| Compound 22 | HT29 | <15 | Phenyl ring interaction |
This table summarizes key findings from cytotoxicity studies.
Study on Anticonvulsant Properties
A study explored the anticonvulsant activity of thiazole-bearing compounds, revealing that modifications similar to those found in 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole could enhance protective effects against seizures .
Antimicrobial Activity
Another investigation assessed the antimicrobial potential of thiazole derivatives. Compounds similar to our target exhibited significant activity against Staphylococcus epidermidis and other bacterial strains, suggesting that structural features contribute to their efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
